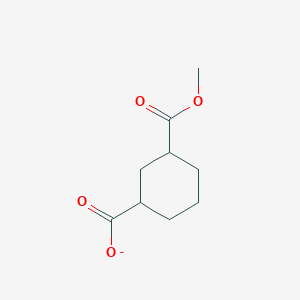
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester is an organic compound with the molecular formula C9H14O4 It is a monomethyl ester of 1,3-cyclohexanedicarboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester can be synthesized through selective esterification of 1,3-cyclohexanedicarboxylic acid. One common method involves the use of methanol and a catalytic amount of thionyl chloride at room temperature (approximately 25-27°C). The reaction selectively esterifies the nonconjugated carboxyl group in the presence of an aromatic or conjugated carboxyl group .
Industrial Production Methods
Industrial production of monomethyl 1,3-cyclohexanedicarboxylate typically involves large-scale esterification processes. These processes use similar reagents and conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of continuous flow reactors and advanced separation techniques ensures the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products
Oxidation: 1,3-cyclohexanedicarboxylic acid.
Reduction: 1,3-cyclohexanedimethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical agents.
Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of monomethyl 1,3-cyclohexanedicarboxylate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as drug delivery or polymer synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 1,3-cyclohexanedicarboxylate
- 1,4-Cyclohexanedicarboxylic acid
- 1,2-Cyclohexanedicarboxylic acid
Uniqueness
1,3-Cyclohexanedicarboxylic acid, 1-methyl ester is unique due to its selective esterification, which allows for specific functionalization and reactivity. This selectivity makes it a valuable intermediate in organic synthesis and industrial applications .
Propriétés
Formule moléculaire |
C9H13O4- |
|---|---|
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
3-methoxycarbonylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-13-9(12)7-4-2-3-6(5-7)8(10)11/h6-7H,2-5H2,1H3,(H,10,11)/p-1 |
Clé InChI |
PODOUIALODEQFA-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1CCCC(C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-benzyl-3-[2-(2-methoxyphenyl)acetyl]-oxazolidin-2-one](/img/structure/B8571483.png)
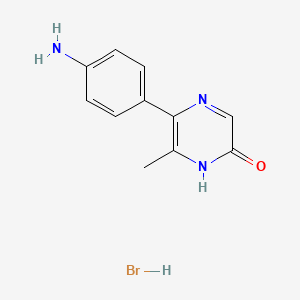
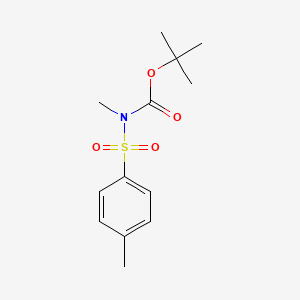
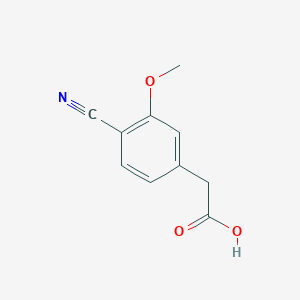
![Acetic acid, [(1-thioxoethyl)thio]-, ethyl ester](/img/structure/B8571506.png)
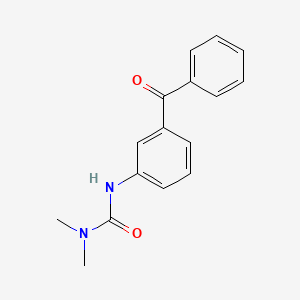
![3-(1H-Imidazo[4,5-b]pyridin-2-yl)-5-methoxyphenol](/img/structure/B8571516.png)
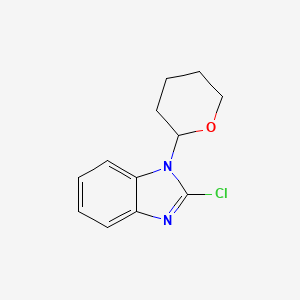
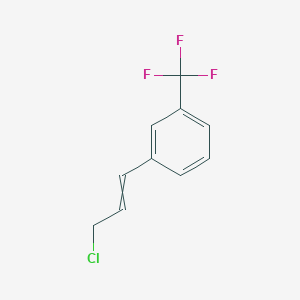
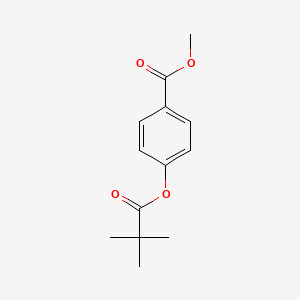
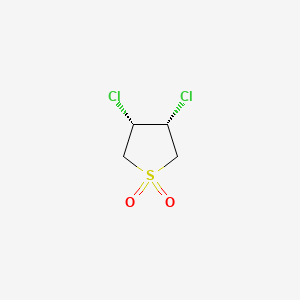
![2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B8571558.png)

![3-[(4-Hydroxybut-2-YN-1-YL)oxy]propane-1,2-diol](/img/structure/B8571569.png)
